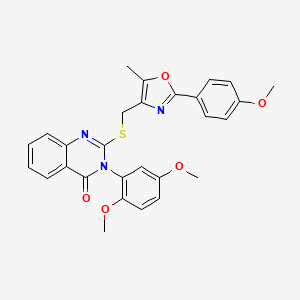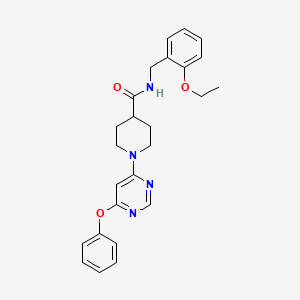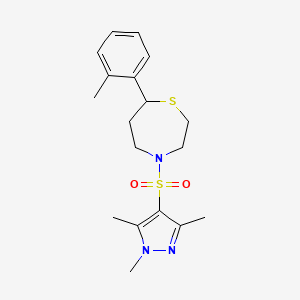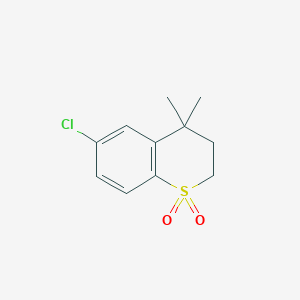![molecular formula C17H17N3O6S2 B2710797 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 899995-71-2](/img/structure/B2710797.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzo[d]isothiazol, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzo[d]isothiazol ring, which includes a sulfur and nitrogen atom. The compound also appears to have an acetamide group and a sulfamoyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzo[d]isothiazol ring, the acetamide group, and the sulfamoyl group. These groups could potentially influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
- A series of N-substituted saccharins, including compounds related to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) derivatives, have been synthesized and evaluated for their biological activities. These compounds exhibit significant anti-inflammatory, antioxidant, anticancer, antifungal, and antibacterial activities. The research highlights their potential as anti-inflammatory drugs, with some derivatives showing excellent antioxidant activity. Molecular docking studies suggest these compounds could serve as selective inhibitors of the human COX-1 enzyme, indicating their potential as potent anti-inflammatory agents (Al-Fayez, Elsawy, Mansour, Akbar Ali, & Elghamry, 2022).
Antiarthritic Agents
- Research on 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives has led to the development of novel antiarthritic agents. These compounds, by incorporating an antioxidant moiety, have shown potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as IL-1 production. They have demonstrated effectiveness in animal arthritic models without ulcerogenic activities, with one compound, S-2474, advancing to clinical trials as an antiarthritic drug candidate (Inagaki et al., 2000).
Antimicrobial and Antitumor Activities
- Novel thiazole, pyrimidine, coumarin, pyrazole, and pyridine derivatives bearing a biologically active sulfonamide moiety have been synthesized and evaluated for their antimicrobial and antitumor activities. Some of these compounds have shown promising results against different bacterial strains and cancer cell lines, highlighting their potential as antimicrobial and anticancer agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Drug Development
- N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar molecular framework, has been synthesized and analyzed for its anticancer potential. Molecular docking studies targeting the VEGFr receptor have confirmed its anticancer activity, supported by crystallographic data that reveal the compound's molecular structure and interactions (Sharma et al., 2018).
properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c18-27(23,24)13-7-5-12(6-8-13)9-10-19-16(21)11-20-17(22)14-3-1-2-4-15(14)28(20,25)26/h1-8H,9-11H2,(H,19,21)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIJWQMBGCHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)



![Tert-butyl 3-(6-bromopyridine-3-carbonyl)-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2710723.png)
![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)


![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol](/img/structure/B2710732.png)
![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)
![6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2710737.png)